molecular formula C8H7ClO2 B14361231 4-(Chloromethyl)-2-hydroxybenzaldehyde CAS No. 92641-25-3

4-(Chloromethyl)-2-hydroxybenzaldehyde

Cat. No.: B14361231
CAS No.: 92641-25-3
M. Wt: 170.59 g/mol
InChI Key: BEMVYFIWBNTPPN-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C8H7ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloromethyl group at the 4-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 2-hydroxybenzaldehyde. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of more efficient catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in organic solvents such as ethanol or ether.

Major Products Formed

    Substitution: Products include hydroxymethyl derivatives, aminomethyl derivatives, and thiomethyl derivatives.

    Oxidation: Products include quinones and other oxidized aromatic compounds.

    Reduction: Products include benzyl alcohol derivatives and other reduced forms of the aldehyde group.

Scientific Research Applications

4-(Chloromethyl)-2-hydroxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-hydroxybenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, while the hydroxyl and aldehyde groups can participate in various redox reactions . These reactions allow the compound to interact with different molecular targets and pathways, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-2-hydroxybenzaldehyde is unique due to the presence of both a chloromethyl and a hydroxyl group on the benzene ring. This combination of functional groups provides a unique reactivity profile, making it versatile for various chemical transformations and applications.

Properties

CAS No.

92641-25-3

Molecular Formula

C8H7ClO2

Molecular Weight

170.59 g/mol

IUPAC Name

4-(chloromethyl)-2-hydroxybenzaldehyde

InChI

InChI=1S/C8H7ClO2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,5,11H,4H2

InChI Key

BEMVYFIWBNTPPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCl)O)C=O

Origin of Product

United States

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